4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13546143
InChI: InChI=1S/C14H9F3O2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2
SMILES: C1=CC(=C(C=C1C=O)F)OCC2=C(C=C(C=C2)F)F
Molecular Formula: C14H9F3O2
Molecular Weight: 266.21 g/mol

4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde

CAS No.:

Cat. No.: VC13546143

Molecular Formula: C14H9F3O2

Molecular Weight: 266.21 g/mol

* For research use only. Not for human or veterinary use.

4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde -

Specification

Molecular Formula C14H9F3O2
Molecular Weight 266.21 g/mol
IUPAC Name 4-[(2,4-difluorophenyl)methoxy]-3-fluorobenzaldehyde
Standard InChI InChI=1S/C14H9F3O2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2
Standard InChI Key SWGAFYRBOUVRBJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=O)F)OCC2=C(C=C(C=C2)F)F
Canonical SMILES C1=CC(=C(C=C1C=O)F)OCC2=C(C=C(C=C2)F)F

Introduction

1. Introduction to 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde

4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. Its molecular structure includes a benzaldehyde core substituted with fluorine atoms and a difluorobenzyl ether group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its functional groups, which provide versatility for further chemical modifications.

2. Synthesis Pathways

The synthesis of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursors like fluorinated benzyl alcohols and fluorobenzaldehydes. A general route includes:

  • Preparation of the Benzyl Ether:

    • Reacting 2,4-difluorobenzyl alcohol with a suitable base (e.g., potassium carbonate) in the presence of a halogenated benzaldehyde derivative.

    • Solvent: Acetonitrile or dimethylformamide (DMF).

    • Catalyst: Tetrabutylammonium iodide (TBAI).

  • Introduction of the Fluoro Substituent:

    • Electrophilic substitution reactions using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Purification:

    • The product is purified via recrystallization or column chromatography to achieve high purity.

3. Applications

Pharmaceutical Research

Compounds containing fluorinated aromatic rings are widely used in medicinal chemistry due to their ability to enhance metabolic stability and bioavailability. The aldehyde group in this compound can serve as a reactive site for synthesizing:

  • Schiff bases

  • Heterocyclic derivatives

  • Fluorinated drugs targeting specific enzymes or receptors.

Agrochemical Applications

Fluorinated benzaldehydes are also explored in agrochemical formulations for their potential as intermediates in synthesizing pesticides or herbicides.

4. Analytical Characterization

The identification and purity assessment of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde can be performed using various analytical techniques:

TechniquePurpose
NMR SpectroscopyConfirms the structure via chemical shifts of protons (^1H) and carbons (^13C).
Mass SpectrometryDetermines molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Identifies functional groups (e.g., aldehyde at ~1700 cm^-1).
High-Performance Liquid Chromatography (HPLC)Assesses purity and quantifies impurities.

5. Safety and Handling

Like many fluorinated organic compounds, proper precautions should be taken when handling this compound:

  • Toxicity: Fluorinated aldehydes may exhibit irritant properties; avoid inhalation or skin contact.

  • Storage: Store in a cool, dry place away from light to prevent degradation.

  • Disposal: Dispose of according to local regulations for hazardous organic chemicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator